4-Methylidene-6-phenylsulfanylhexanal
Description
4-Methylidene-6-phenylsulfanylhexanal is an aldehyde derivative featuring a hexanal backbone substituted with a methylidene group (CH₂=) at position 4 and a phenylsulfanyl (S-C₆H₅) moiety at position 4. Its molecular formula is C₁₃H₁₆OS, with a molecular weight of 220.33 g/mol.
Properties
CAS No. |
78791-56-7 |
|---|---|
Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
4-methylidene-6-phenylsulfanylhexanal |
InChI |
InChI=1S/C13H16OS/c1-12(6-5-10-14)9-11-15-13-7-3-2-4-8-13/h2-4,7-8,10H,1,5-6,9,11H2 |
InChI Key |
PCCCMWBZOXRVBW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC=O)CCSC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-6-phenylsulfanylhexanal typically involves the reaction of appropriate aldehydes with sulfur-containing reagents under controlled conditions. One common method involves the use of phenylthiol and an aldehyde precursor in the presence of a base to facilitate the formation of the phenylsulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methylidene-6-phenylsulfanylhexanal can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylidene-6-phenylsulfanylhexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylidene-6-phenylsulfanylhexanal involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Functional Groups : The aldehyde group in 4-Methylidene-6-phenylsulfanylhexanal and 6-acetoxy-6-phenylhexanal enables nucleophilic addition reactions, while the isothiocyanate in 6-Methylsulfinylhexyl isothiocyanate is highly reactive toward amines and thiols.
- Sulfur Chemistry : The phenylsulfanyl group (thioether) in the target compound is less oxidized than the methylsulfinyl group (sulfoxide) in ’s compound, affecting redox stability and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
